molecular formula C16H17F2N3O3S B15018582 N-(2,4-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

N-(2,4-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

Cat. No.: B15018582
M. Wt: 369.4 g/mol
InChI Key: UGKFCAZSDFBVCY-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of fluorine atoms in the phenyl ring often enhances the biological activity and metabolic stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide typically involves the following steps:

    Formation of the Sulfonamide Group: The reaction between 2,4-difluoroaniline and dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Acetamide Formation: The subsequent reaction of the sulfonamide intermediate with phenylacetic acid or its derivatives under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,4-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-2-[(methylsulfamoyl)(phenyl)amino]acetamide
  • N-(2,4-Difluorophenyl)-2-[(dimethylsulfamoyl)(methyl)amino]acetamide

Uniqueness

N-(2,4-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C16H17F2N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide

InChI

InChI=1S/C16H17F2N3O3S/c1-20(2)25(23,24)21(13-6-4-3-5-7-13)11-16(22)19-15-9-8-12(17)10-14(15)18/h3-10H,11H2,1-2H3,(H,19,22)

InChI Key

UGKFCAZSDFBVCY-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NC1=C(C=C(C=C1)F)F)C2=CC=CC=C2

Origin of Product

United States

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